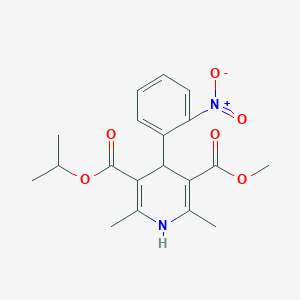![molecular formula C25H23NO7S B280696 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid, also known as EPNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPNB is a sulfonamide-based compound that belongs to the family of naphthofurans.
Mecanismo De Acción
The mechanism of action of 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell proliferation. 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid in lab experiments is its specificity for certain enzymes and proteins. 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has been shown to selectively inhibit the activity of MMPs and COX-2, which are involved in inflammation and cancer cell proliferation. This specificity makes 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid a valuable tool for studying the mechanisms involved in these processes. However, one limitation of using 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid in lab experiments is its potential toxicity. 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid. One area of interest is the development of 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid's mechanism of action in more detail, particularly its effects on MMPs and COX-2. Additionally, further studies are needed to assess the safety and efficacy of 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid in vivo. Finally, the development of new synthesis methods for 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid may lead to the production of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid involves the reaction of 3-(ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-amine with 4-sulfamoylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid.
Aplicaciones Científicas De Investigación
4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid has been tested in vitro and in vivo for its efficacy against various types of cancer, including lung cancer, breast cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus.
Propiedades
Fórmula molecular |
C25H23NO7S |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
4-[(3-ethoxycarbonyl-2-propylbenzo[g][1]benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C25H23NO7S/c1-3-7-21-22(25(29)32-4-2)19-14-20(17-8-5-6-9-18(17)23(19)33-21)26-34(30,31)16-12-10-15(11-13-16)24(27)28/h5-6,8-14,26H,3-4,7H2,1-2H3,(H,27,28) |
Clave InChI |
XUYYJEWMPPWGDF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)OCC |
SMILES canónico |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280613.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B280615.png)

![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)

![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)


![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)
![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)
